3-(Benzyloxy)propan-1-amine
Overview
Description
3-(Benzyloxy)propan-1-amine is a useful research compound. Its molecular formula is C10H15NO and its molecular weight is 165.23 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Complex Organic Molecules :
- 3-(Benzyloxy)propan-1-amine is used in the selective transformations of complex organic molecules, such as in the study of 1,1-diethoxy-3-(1,3-dithian-2-yl)propan-2-one and its derivatives, indicating its role in specific chemical reactions like hydride and Grignard-type additions and standard reductive amination (Leiren, Valdersnes, & Sydnes, 2013).
Development of Antibacterial Agents :
- Compounds structurally similar to this compound, like 1,3-bis(aryloxy)propan-2-amines, exhibit potent antibacterial activity against Gram-positive pathogens, including Methicillin-resistant Staphylococcus aureus strains. This highlights its potential in developing new antibacterial compounds (Serafim et al., 2019).
Material Science Applications :
- In materials science, derivatives of this compound are used to enhance the reactivity of molecules towards benzoxazine ring formation, as seen in the utilization of phloretic acid. This is significant in developing new materials with specific thermal and thermo-mechanical properties (Trejo-Machin, Verge, Puchot, & Quintana, 2017).
Electrochemical Applications :
- The compound has applications in electrochemistry, as demonstrated in the preparation of iodide selective carbon paste electrodes, where derivatives of this compound are used for modifying carbon nanotubes, enhancing electrode response and selectivity (Ghaedi et al., 2015).
Pharmaceutical Synthesis :
- In pharmaceutical synthesis, methods involving this compound derivatives, like stereoselective enzymatic strategies, are employed to synthesize enantioenriched precursors for drugs like Levofloxacin (Mourelle-Insua, López-Iglesias, Gotor, & Gotor‐Fernández, 2016).
Catalytic Applications :
- In catalytic chemistry, this compound and its derivatives are used to investigate unique selective sp3 C-O bond cleavage with amide formation, offering insights into complex catalytic processes (Chen & Hong, 2012).
Electro-oxidative Processes :
- Research on electro-oxidative C(sp3)–H amination has highlighted the role of this compound derivatives in intermolecular oxidative cross-coupling, vital for developing metal- and oxidant-free conditions in chemical reactions (Wu et al., 2017).
Corrosion Inhibition :
- Tertiary amines derived from this compound are studied for their inhibitory performance on carbon steel corrosion, indicating its potential in industrial applications (Gao, Liang, & Wang, 2007).
Safety and Hazards
The safety data sheet for a related compound, 3-Benzyloxy-1-propanol, suggests that adequate ventilation should be ensured during handling . Contact with eyes, skin, or clothing should be avoided, and ingestion and inhalation should be prevented . The compound should be stored in a dry, cool, and well-ventilated place . It is incompatible with strong oxidizing agents .
Properties
IUPAC Name |
3-phenylmethoxypropan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c11-7-4-8-12-9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFHLJYPKYWISHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70427866 | |
Record name | 3-(benzyloxy)propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70427866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16728-64-6 | |
Record name | 3-(Benzyloxy)propylamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16728-64-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(benzyloxy)propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70427866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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